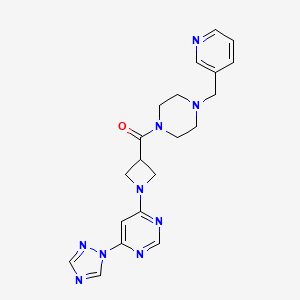

(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone

Description

BenchChem offers high-quality (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(pyridin-3-ylmethyl)piperazin-1-yl]-[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]azetidin-3-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N9O/c30-20(27-6-4-26(5-7-27)10-16-2-1-3-21-9-16)17-11-28(12-17)18-8-19(24-14-23-18)29-15-22-13-25-29/h1-3,8-9,13-15,17H,4-7,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOBZXYCEDMUGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CN=CC=C2)C(=O)C3CN(C3)C4=NC=NC(=C4)N5C=NC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N9O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that 1,2,4-triazole derivatives have been reported to show promising activity against various cancer cell lines. They are able to form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds.

Mode of Action

It’s known that the anticancer activity of triazole derivatives is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme. The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously, thereby offering various types of binding to the target enzyme.

Biochemical Pathways

It’s known that 1,2,4-triazole derivatives have shown promising antidiabetic activity by inhibiting α-amylase and α-glucosidase. These enzymes play a vital role in the metabolism of carbohydrates, leading to the breakdown of complex polysaccharides into glucose.

Biochemical Analysis

Biochemical Properties

Compounds with similar structures have shown potent inhibitory activities against certain cancer cell lines. These compounds interact with various enzymes and proteins within the cell, leading to changes in cellular processes.

Cellular Effects

In vitro studies have indicated that some compounds similar to (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines. These compounds have been shown to inhibit the proliferation of these cancer cells by inducing apoptosis.

Molecular Mechanism

Similar compounds have been shown to bind to certain biomolecules within the cell, leading to changes in gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

Similar compounds have been shown to have long-term effects on cellular function in in vitro studies.

Biological Activity

The compound (1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)azetidin-3-yl)(4-(pyridin-3-ylmethyl)piperazin-1-yl)methanone is a complex organic molecule characterized by its unique structural features, which include a triazole group, a pyrimidine moiety, an azetidine unit, and a piperazine ring. This combination of heterocycles suggests potential for diverse biological activities, particularly in medicinal chemistry.

Structural Overview

The molecular formula of the compound is , with a molecular weight of approximately 336.37 g/mol. The presence of multiple functional groups within its structure often correlates with significant biological activity.

Biological Activities

Research into similar compounds indicates that the structural components of this compound may confer various biological activities:

- Antifungal Activity : The triazole moiety is well-known for its antifungal properties, particularly against pathogens like Candida species and Aspergillus species. Compounds with triazole structures have been shown to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes.

- Antibacterial Properties : Similar derivatives have exhibited antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The piperazine ring may enhance the compound's ability to penetrate bacterial cell walls.

- Anticancer Potential : Compounds containing pyrimidine and triazole rings have been studied for their anticancer effects. They may act by inhibiting specific enzymes involved in cancer cell proliferation or inducing apoptosis .

- Neurological Effects : The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, which could lead to effects on mood and behavior. For instance, similar structures have been linked to modulation of dopamine receptors.

Structure–Activity Relationship (SAR) Studies

SAR studies on related pyrimidine derivatives have provided insights into how specific modifications can enhance biological activity. For example:

- Inhibitory Potency : A study demonstrated that modifications at the R positions in pyrimidine-based compounds significantly affected their inhibitory potency against NAPE-PLD, an enzyme involved in lipid signaling pathways. Compounds with optimized substituents showed increased activity levels (pIC50 values up to 7.14) compared to their predecessors .

Table: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Triazole Derivatives | Triazole ring | Antifungal, Antibacterial |

| Pyrimidine-Based Compounds | Pyrimidine core | Anticancer |

| Piperazine Derivatives | Piperazine ring | Neurological effects |

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby disrupting cellular processes essential for pathogen survival or cancer cell proliferation.

- Receptor Interaction : The piperazine component may facilitate binding to neurotransmitter receptors or other cellular targets, influencing signal transduction pathways.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that are critical for its application in drug development:

Anticancer Activity

Research indicates that compounds containing triazole and pyrimidine scaffolds can inhibit various cancer cell lines. The structural features of this compound suggest potential interactions with targets involved in tumor growth and proliferation .

Antimicrobial Properties

Studies have shown that derivatives of the triazole-pyrimidine framework possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Protein Kinase Inhibition

The compound has been evaluated for its ability to inhibit specific protein kinases, which are crucial in signaling pathways related to cancer and other diseases. The presence of the triazole and pyrimidine rings is believed to enhance binding affinity to kinase targets .

Case Study 1: Anticancer Activity

A study published in Molecules demonstrated that a similar triazole-pyrimidine derivative inhibited the growth of various cancer cell lines with IC50 values in the low micromolar range. The study highlighted structure-activity relationships that could guide future modifications of the compound to improve efficacy .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of triazole derivatives were tested against bacterial strains, showing promising results with minimum inhibitory concentration (MIC) values significantly lower than standard antibiotics. This suggests potential for developing new antimicrobial agents based on the compound's structure .

Q & A

Basic: What are the key synthetic routes for this compound?

Answer:

The synthesis typically involves nucleophilic substitution reactions on pyrimidine cores followed by azetidine coupling. For example:

- Step 1: React 6-chloropyrimidine derivatives with 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃) to introduce the triazole moiety.

- Step 2: Functionalize azetidine-3-ylmethanone intermediates with piperazine derivatives bearing pyridin-3-ylmethyl substituents via carbamate or amide coupling.

- Purification: Column chromatography (silica gel, CH₂Cl₂/MeOH gradients) is used to isolate the final product.

References: Similar protocols are validated in studies on structurally related triazole-pyrimidine hybrids .

Basic: How is structural characterization performed for this compound?

Answer:

Key techniques include:

- 1H/13C NMR: Triazole protons resonate at δ 8.5–9.0 ppm; pyrimidine C-4 and azetidine carbonyl carbons appear at ~160–165 ppm and ~170 ppm, respectively.

- ESI-MS: Molecular ion peaks ([M+H]⁺) are compared with theoretical values (e.g., ±0.5 Da tolerance).

- XRD (if crystalline): Confirms stereochemistry and spatial arrangement of substituents.

References: Spectral data for analogous compounds are detailed in .

Advanced: How can reaction yields be optimized during synthesis?

Answer:

- Solvent optimization: Use polar aprotic solvents (e.g., DMF) for coupling steps; ethanol for cyclization (reflux at 80°C for 10+ hours).

- Catalyst screening: Test bases like TEA or DBU to enhance nucleophilic substitution efficiency.

- DoE (Design of Experiments): Apply factorial designs to evaluate interactions between temperature, solvent, and stoichiometry.

References: Reaction optimization strategies are discussed in .

Advanced: How to resolve discrepancies in bioactivity data across structural analogs?

Answer:

- Substituent analysis: Compare analogs with varying substituents (e.g., ’s compound 8p vs. 10a ) to identify pharmacophoric requirements.

- Statistical validation: Use ANOVA to assess significance of IC₅₀ differences (e.g., p < 0.05).

- Crystallography: Resolve binding mode conflicts by co-crystallizing analogs with target proteins.

References: Substituent-dependent activity trends are highlighted in .

Basic: What in vitro assays evaluate its antiparasitic activity?

Answer:

- Antileishmanial assays: Incubate with Leishmania donovani promastigotes; measure viability via MTT or resazurin assays.

- Dose-response curves: Calculate IC₅₀ values (e.g., 10–50 µM for active compounds).

References: Protocols for triazole-containing analogs are validated in .

Advanced: How to determine its mechanism of action against protozoans?

Answer:

- Proteomics: Use 2D gel electrophoresis or LC-MS/MS to identify differentially expressed proteins in treated parasites.

- Enzyme inhibition assays: Test inhibition of topoisomerases or trypanothione reductase (key targets in kinetoplastids).

References: Mechanistic studies for related compounds are outlined in .

Basic: What are recommended storage conditions?

Answer:

- Short-term: Store at –20°C in airtight vials under argon.

- Long-term: Lyophilize and keep at –80°C; avoid repeated freeze-thaw cycles.

References: Stability guidelines are inferred from .

Advanced: How to study metabolic stability in vitro?

Answer:

- Liver microsome assays: Incubate with rat/human liver microsomes (37°C, NADPH regeneration system).

- Metabolite profiling: Use LC-HRMS to identify phase I/II metabolites (e.g., hydroxylation, glucuronidation).

References: Metabolic protocols align with OECD 307 guidelines in .

Basic: What computational methods predict binding affinity?

Answer:

- Docking: Use AutoDock Vina to model interactions with target proteins (e.g., Trypanosoma brucei enzymes).

- MD simulations: Run 100 ns trajectories in GROMACS to assess binding stability.

References: Docking workflows for triazole derivatives are validated in .

Advanced: How to evaluate environmental impact during disposal?

Answer:

- Biodegradation studies: Use OECD 307 guidelines to assess degradation in soil/water systems.

- Ecotoxicology: Test acute toxicity on Daphnia magna (LC₅₀) and algal growth inhibition.

References: Long-term environmental studies are described in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.